molecular formula C8H15NO2 B13614997 Methyl 2-[3-(aminomethyl)cyclobutyl]acetate

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate

Cat. No.: B13614997
M. Wt: 157.21 g/mol
InChI Key: ANLUNYPYQKQBTL-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate is an organic compound with the chemical formula C8H15NO2 It is a derivative of cyclobutane, featuring an aminomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with appropriate reagents. One common method is the esterification of cyclobutaneacetic acid with methanol in the presence of an acid catalyst. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, primary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclobutane-containing molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester
  • Cyclobutaneacetic acid, 3-(aminomethyl)-

Uniqueness

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate is unique due to its specific combination of functional groups and cyclobutane ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-[3-(aminomethyl)cyclobutyl]acetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)4-6-2-7(3-6)5-9/h6-7H,2-5,9H2,1H3

InChI Key

ANLUNYPYQKQBTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)CN

Origin of Product

United States

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